molecular formula C21H34O4 B034503 11-deoxy-11-methylene Prostaglandin D2

11-deoxy-11-methylene Prostaglandin D2

Katalognummer: B034503
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: ROZAFJXVUNORLT-SFIVEXQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Deoxy-11-methylene prostaglandin D2 (11d-11m-PGD2) is a synthetic analog of prostaglandin D2 (PGD2), a lipid mediator derived from arachidonic acid. Structurally, 11d-11m-PGD2 replaces the 11-keto group of PGD2 with an exo-methylene group (C=CH2), enhancing its chemical stability while retaining biological activity . This modification mitigates rapid enzymatic degradation, a common limitation of natural prostaglandins, making it more suitable for experimental and therapeutic applications .

The compound is characterized by the molecular formula C₂₁H₃₄O₄ (molecular weight: 350.49 g/mol), differing from PGD2 (C₂₀H₃₂O₅, 352.47 g/mol) by the addition of a methylene group and reduced oxygen content . Its stability allows it to effectively activate adipogenesis in the presence of cyclooxygenase inhibitors like indomethacin, demonstrating unique pro-metabolic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-deoxy-11-methylene Prostaglandin D2 involves the replacement of the 11-keto group in Prostaglandin D2 with an exocyclic methylene group. This is typically achieved through a series of organic reactions, including reduction and methylenation steps .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques used in the pharmaceutical industry. These methods would include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the stability and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 11-Deoxy-11-methylen-Prostaglandin D2 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von methylensubstituierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Adipogenesis

Overview : Adipogenesis is the process by which preadipocytes differentiate into adipocytes. 11d-11m-PGD2 has been shown to play a significant role in this process.

Research Findings :

  • A study demonstrated that 11d-11m-PGD2 promotes adipogenesis in 3T3-L1 cells during the maturation phase. This effect is particularly notable as it contrasts with the inhibition of adipogenesis observed with PGD2 itself during the differentiation phase .
  • The molecular mechanisms underlying this promotion involve the modulation of various signaling pathways that regulate fat cell differentiation and function .

Table 1: Effects of 11-Deoxy-11-Methylene Prostaglandin D2 on Adipogenesis

Study Cell Type Effect Observed Mechanism
3T3-L1Promotion of adipogenesisModulation of signaling pathways
Mouse preadipocytesEnhanced maturation of adipocytesInteraction with PGI2 and PGJ2 derivatives

Anti-inflammatory Properties

Overview : Inflammation is a critical response of the immune system, and PGD2 is known for its role in mediating inflammatory responses. The analog 11d-11m-PGD2 has been investigated for its anti-inflammatory potential.

Research Findings :

  • Studies suggest that 11d-11m-PGD2 can modulate inflammatory responses by influencing immune cell activity. For instance, it may inhibit the activation of mast cells, which are central to allergic responses and inflammation .
  • The compound's stability compared to PGD2 allows for prolonged effects in vivo, making it a candidate for therapeutic applications in inflammatory diseases .

Neurobiology

Overview : PGD2 is produced in the central nervous system (CNS) and has implications for neurobiology, particularly in sleep regulation and neuroprotection.

Research Findings :

  • Recent studies have indicated that 11d-11m-PGD2 may influence sleep patterns by acting on specific receptors in the brain, potentially offering insights into treatments for sleep disorders .
  • Additionally, its role in neuroprotection against oxidative stress has been explored, suggesting that it could be beneficial in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Prostaglandin Compounds

Structural and Functional Differences

The table below summarizes key differences between 11d-11m-PGD2 and related prostaglandins:

Compound Molecular Formula Key Structural Feature Biological Activity Stability Therapeutic Potential
11d-11m-PGD2 C₂₁H₃₄O₄ Exo-methylene at C11 Pro-adipogenic, anti-inflammatory High Metabolic disorders, obesity
PGD2 C₂₀H₃₂O₅ 11-keto group Immunomodulation, sleep regulation Low Allergic inflammation
Δ12-Prostaglandin J3 C₂₀H₃₀O₄ Δ12 double bond, cyclopentenone ring Antileukemic, pro-apoptotic Moderate Cancer therapy
PGJ2 C₂₀H₃₀O₄ α,β-unsaturated ketone Anti-inflammatory, neuroprotective Moderate Neurodegenerative diseases
PGE2 C₂₀H₃₂O₅ 9-keto, 11-hydroxyl groups Vasodilation, fever induction Low Cardiovascular disorders

Key Findings

Stability and Metabolic Effects 11d-11m-PGD2 exhibits superior stability compared to PGD2 due to the exo-methylene group, which resists enzymatic oxidation at the C11 position . This stability correlates with its potent pro-adipogenic activity, even under conditions where endogenous PGD2 synthesis is inhibited . In contrast, PGD2 is rapidly metabolized to 13,14-dihydro-15-keto-PGD2, a less active metabolite with a plasma half-life of <10 minutes .

Therapeutic Applications Δ12-Prostaglandin J3: Unlike 11d-11m-PGD2, Δ12-PGJ3 shows selective cytotoxicity against leukemia cells via activation of the p53 pathway . PGE2: While both PGE2 and 11d-11m-PGD2 regulate lipid metabolism, PGE2 primarily induces lipolysis, whereas 11d-11m-PGD2 promotes adipocyte differentiation .

Receptor Interactions 11d-11m-PGD2 retains affinity for the DP1 receptor, similar to PGD2, but its modified structure may reduce off-target effects on DP2 (CRTH2), a receptor linked to allergic responses .

Biologische Aktivität

11-deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a synthetic analog of Prostaglandin D2 (PGD2), which is known for its involvement in various physiological processes, including inflammation, allergic responses, and adipogenesis. This compound has garnered interest due to its unique structural modifications that enhance stability and alter biological activity compared to its parent compound.

Chemical Structure and Stability

11d-11m-PGD2 is characterized by the replacement of the 11-keto group in PGD2 with a methylene group, making it a chemically stable isosteric analog. This modification reduces the susceptibility of the compound to non-enzymatic degradation, a common issue with natural PGD2, which can rapidly convert into less stable derivatives like 15-dPGJ2 .

The biological effects of 11d-11m-PGD2 are primarily mediated through its interaction with specific receptors:

  • DP1 Receptor : Coupled to adenylyl cyclase, this receptor is involved in vasodilation and inhibition of platelet aggregation.
  • CRTH2 (DP2) Receptor : This receptor is predominantly expressed on Th2 cells and plays a significant role in mediating eosinophil activation and migration .

Research indicates that 11d-11m-PGD2 exhibits antagonistic activity at the DP2 receptor, with an IC50 value of approximately 2 µM, suggesting it may inhibit the pro-inflammatory effects typically induced by PGD2 .

Adipogenesis

Studies have shown that 11d-11m-PGD2 significantly enhances adipogenesis compared to natural PGD2. It promotes fat storage in adipocytes by upregulating key markers associated with adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ) and various cell-surface receptors (DP1 and CRTH2). Notably, its action is preferentially mediated through CRTH2 rather than DP1 .

CompoundEffect on AdipogenesisMechanism of Action
Natural PGD2 ModerateDP1 and PPARγ activation
11-deoxy-11-methylene PGD2 StrongPrimarily CRTH2 activation

Inhibition of Hair Growth

Research has indicated that PGD2 levels are elevated in bald scalp tissue compared to haired scalp, implicating it in androgenetic alopecia. In this context, while natural PGD2 inhibits hair growth, 11d-11m-PGD2's antagonistic properties at the DP receptors may offer potential therapeutic avenues for managing hair loss by counteracting the effects of endogenous PGD2 .

Case Studies and Research Findings

  • Adipogenic Effects : A study demonstrated that 11d-11m-PGD2 was significantly more potent than PGD2 in stimulating fat storage in adipocytes. The compound's ability to enhance gene expression related to adipogenesis was markedly higher, indicating its potential role as a therapeutic agent for obesity-related conditions .
  • Inflammatory Responses : In models of allergic responses, the antagonistic action of 11d-11m-PGD2 on CRTH2 suggests its utility in modulating inflammation. By inhibiting eosinophil recruitment and activation, it may serve as a novel treatment strategy for allergic diseases .
  • Hair Growth Regulation : Elevated levels of PGD2 in bald scalp tissues have been correlated with hair loss. The antagonistic properties of 11d-11m-PGD2 could potentially counteract these effects, providing a basis for further research into its use in treating hair loss disorders .

Q & A

Basic Research Questions

Q. What structural modifications distinguish 11-deoxy-11-methylene PGD₂ from native PGD₂, and how do these affect receptor binding?

  • Methodological Insight : The compound replaces the 11-keto group of PGD₂ with an exocyclic methylene group, altering its conformational stability and receptor affinity. To confirm structural integrity, use nuclear magnetic resonance (NMR) spectroscopy and compare spectral data to native PGD₂ analogs. Receptor binding assays (e.g., competitive displacement with radiolabeled PGD₂) should quantify affinity shifts, particularly for DP1/DP2 receptors .

Q. What analytical techniques are recommended for quantifying 11-deoxy-11-methylene PGD₂ in biological samples?

  • Methodological Insight : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For example, use transitions such as m/z 351 → 233 (analogous to PGD₂ derivatives) and isotopically labeled internal standards (e.g., deuterated analogs) to improve accuracy. Validate the method with spike-recovery experiments in matrices like plasma or adipose tissue .

Q. How can researchers synthesize 11-deoxy-11-methylene PGD₂, and what are critical purity controls?

  • Methodological Insight : The compound is synthesized from protected prostaglandin F₂α (PGF₂α) via Wittig reaction or methylenation. Post-synthesis, purify using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>98%) via UV absorbance (210–220 nm) and high-resolution MS. Monitor for byproducts like 9-epi or 9-deoxy derivatives .

Advanced Research Questions

Q. How does 11-deoxy-11-methylene PGD₂ overcome indomethacin-induced suppression of lipid storage, and what experimental models validate this?

  • Methodological Insight : Indomethacin inhibits cyclooxygenase (COX), reducing endogenous PGD₂. Use adipocyte differentiation models (e.g., 3T3-L1 cells) treated with indomethacin and supplemented with 11-deoxy-11-methylene PGD₂. Measure lipid accumulation via Oil Red O staining and quantify adipogenic markers (e.g., PPARγ, C/EBPα) via qPCR. Compare results to native PGD₂ to assess structural resilience .

Q. What challenges arise in studying the stability of 11-deoxy-11-methylene PGD₂ under physiological conditions?

  • Methodological Insight : The exocyclic methylene group may confer oxidative instability. Conduct stability studies in buffer (pH 7.4, 37°C) and serum, sampling at intervals (0–24 hr). Analyze degradation via LC-MS and identify products (e.g., epoxides or hydroxylated derivatives). Use antioxidants (e.g., BHT) in experimental protocols to mitigate artifactual degradation .

Q. How do researchers resolve contradictory data on receptor specificity between 11-deoxy-11-methylene PGD₂ and other PGD₂ analogs?

  • Methodological Insight : Perform comparative binding assays using recombinant DP1/DP2 receptors and calcium flux assays (for DP2/Gq-coupled activity). For example, 11-deoxy-11-methylene PGD₂ may exhibit reduced DP1 affinity but retained DP2 agonism. Use siRNA knockdowns or receptor antagonists (e.g., laropiprant for DP1) to dissect pathway contributions .

Q. Data Interpretation & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in 11-deoxy-11-methylene PGD₂ studies?

  • Methodological Insight : Use nonlinear regression (e.g., log[agonist] vs. response, variable slope) to calculate EC₅₀ values. For transcriptomic or metabolomic data, apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG, Reactome) to identify lipid storage or inflammation-related pathways .

Q. How can researchers differentiate off-target effects of 11-deoxy-11-methylene PGD₂ in complex biological systems?

  • Methodological Insight : Combine genetic (e.g., CRISPR KO of DP1/DP2) and pharmacological (receptor antagonists) approaches. For in vivo models, use tissue-specific knockout mice. Cross-validate findings with structurally distinct PGD₂ analogs to isolate methylene group-specific effects .

Q. Safety & Handling

Q. What safety protocols are recommended for handling 11-deoxy-11-methylene PGD₂ in laboratory settings?

  • Methodological Insight : Classified as a reproductive toxicant (GHS Category 1A/1B). Use PPE (gloves, lab coat, eye protection), work in a fume hood, and store at –20°C under inert gas (argon). Dispose of waste via incineration. Regularly monitor air quality if using powdered forms .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZAFJXVUNORLT-SFIVEXQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[5-Hydroxy-3-methylidene-2-(3-oxooct-1-enyl)cyclopentyl]hept-5-enoic acid
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 2
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 3
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 4
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 5
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 6
11-deoxy-11-methylene Prostaglandin D2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.